molecular formula C14H11ClN2O4 B5161687 3-chloro-N-(4-methoxy-2-nitrophenyl)benzamide

3-chloro-N-(4-methoxy-2-nitrophenyl)benzamide

Cat. No.: B5161687
M. Wt: 306.70 g/mol
InChI Key: FQFBSGDTAYASLI-UHFFFAOYSA-N
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Description

3-chloro-N-(4-methoxy-2-nitrophenyl)benzamide is an organic compound with the molecular formula C14H11ClN2O4 It is a member of the benzamide class of compounds, characterized by the presence of a benzamide group attached to a substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-methoxy-2-nitrophenyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 4-methoxy-2-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or column chromatography would be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-methoxy-2-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Reduction: 3-chloro-N-(4-methoxy-2-aminophenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 3-chlorobenzoic acid and 4-methoxy-2-nitroaniline.

Scientific Research Applications

3-chloro-N-(4-methoxy-2-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of materials with desired properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-methoxy-2-nitrophenyl)benzamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the nitro and chloro groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-methoxy-N-(3-nitrophenyl)benzamide: Similar structure but with different substitution pattern on the benzene ring.

    5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Contains a sulfonamide group, which imparts different chemical and biological properties.

    3-chloro-4-nitroanisole: Lacks the amide group, making it less reactive in certain chemical transformations.

Uniqueness

3-chloro-N-(4-methoxy-2-nitrophenyl)benzamide is unique due to the specific arrangement of functional groups, which imparts distinct reactivity and potential biological activity. The combination of the chloro, methoxy, and nitro groups on the benzamide scaffold allows for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name

3-chloro-N-(4-methoxy-2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c1-21-11-5-6-12(13(8-11)17(19)20)16-14(18)9-3-2-4-10(15)7-9/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFBSGDTAYASLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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